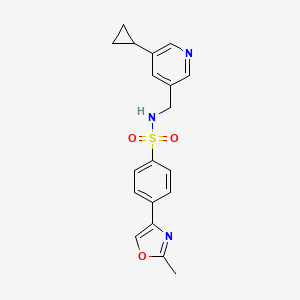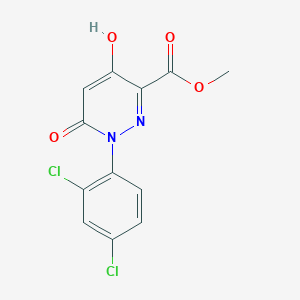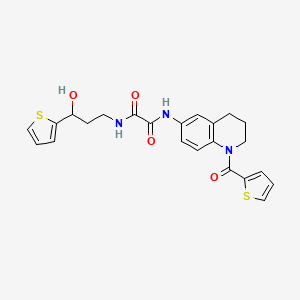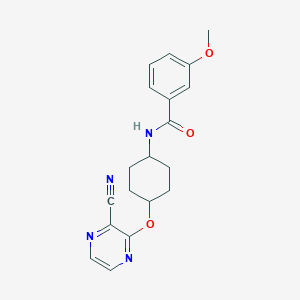
(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 883443-61-6 . It has a molecular weight of 118.11 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid” and its InChI code is "1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1" . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Synthesis and Pharmacological Applications
- The synthesis of fluorinated compounds such as (+)-(1R(),2R())-2-[(1S(*))-1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid has been described, showcasing its high affinity for mGluR2 and superior pharmacokinetic profile, indicating potential in pharmacology (Sakagami et al., 2008).
- Studies on the synthesis of 1-amino-2-fluoro-2-(phosphonomethyl)cyclopropane-1-carboxylic acid (FAP4) stereoisomers have shown promise in developing potent conformationally restricted mGluR agonists (Ivashkin et al., 2015).
Biological Evaluation and Enzyme Inhibition
- Bromophenol derivatives with cyclopropane moiety, such as trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have been effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicating their potential in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chiral Synthesis and Industrial Application
- The biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using Sphingomonas aquatilis highlights the industrial application of cyclopropane-containing compounds in the development of potent hepatitis C virus inhibitors (Zhu et al., 2018).
Synthetic Methodologies
- The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for synthesizing compounds with asymmetric cyclopropane structure demonstrates their utility in medicinal chemistry (Kazuta et al., 2002).
- A stereoselective synthesis method using rhodium-catalyzed cyclopropanation is an effective way for the synthesis of cis-2-fluorocyclopropanecarboxylic acid, further expanding the application of these compounds in organic synthesis (Shibue & Fukuda, 2014).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMUWEAHMRSJRQ-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid | |
CAS RN |
883443-61-6 |
Source


|
| Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)
![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)

![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)


![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)
